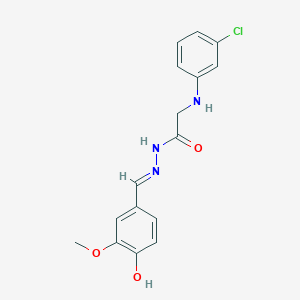![molecular formula C15H15N5 B11113438 2-[4-(2-Pyridinyl)-1-piperazinyl]-3-pyridinecarbonitrile CAS No. 946761-70-2](/img/structure/B11113438.png)
2-[4-(2-Pyridinyl)-1-piperazinyl]-3-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(2-Pyridinyl)-1-piperazinyl]-3-pyridinecarbonitrile is a heterocyclic compound that features a pyridine ring and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Pyridinyl)-1-piperazinyl]-3-pyridinecarbonitrile typically involves the reaction of 2-chloronicotinonitrile with 1-(2-pyridinyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Pyridinyl)-1-piperazinyl]-3-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF with alkyl halides.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the nitrile group.
Substitution: Alkylated derivatives of the pyridine ring.
Scientific Research Applications
2-[4-(2-Pyridinyl)-1-piperazinyl]-3-pyridinecarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[4-(2-Pyridinyl)-1-piperazinyl]-3-pyridinecarbonitrile involves its interaction with specific molecular targets. It is known to bind to certain receptors in the brain, modulating their activity and leading to neuroprotective effects. The compound can inhibit the aggregation of proteins such as alpha-synuclein, which is implicated in neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-Pyridinyl)-1-piperazinyl]pyrazine
- 3-[4-(2-Pyridinyl)-1-piperazinyl]propanoic acid
- 5-(4-Pyridinyl)-1,2,4-triazole-based compounds
Uniqueness
2-[4-(2-Pyridinyl)-1-piperazinyl]-3-pyridinecarbonitrile stands out due to its unique combination of a pyridine ring and a piperazine ring, which imparts distinct pharmacological properties. Its ability to inhibit protein aggregation and its potential neuroprotective effects make it a compound of significant interest in medicinal research .
Properties
CAS No. |
946761-70-2 |
|---|---|
Molecular Formula |
C15H15N5 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-(4-pyridin-2-ylpiperazin-1-yl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H15N5/c16-12-13-4-3-7-18-15(13)20-10-8-19(9-11-20)14-5-1-2-6-17-14/h1-7H,8-11H2 |
InChI Key |
MTIVUMYZEVLXIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=C(C=CC=N3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-2-nitro-N-phenylbenzene-1-sulfonamide](/img/structure/B11113364.png)
![1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate](/img/structure/B11113367.png)
![1,1'-[Oxybis(benzene-4,1-diyliminomethanediyl)]dipyrrolidine-2,5-dione](/img/structure/B11113373.png)
![2-(2-bromo-4-methylphenoxy)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11113377.png)

![N-(4-bromophenyl)-2-[(3-cyano-4-methyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetamide](/img/structure/B11113393.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B11113409.png)
![2-Bromo-N-(2-{2-[(E)-1-(3-hydroxy-4-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B11113415.png)
![N-[4-(propan-2-yl)benzyl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11113420.png)
![4-bromo-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}benzamide](/img/structure/B11113423.png)
![N'-[(E)-(4-Fluorophenyl)methylidene]-2-[(2-methoxyphenyl)amino]acetohydrazide](/img/structure/B11113430.png)


